Cas no 2228925-99-1 (4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane)

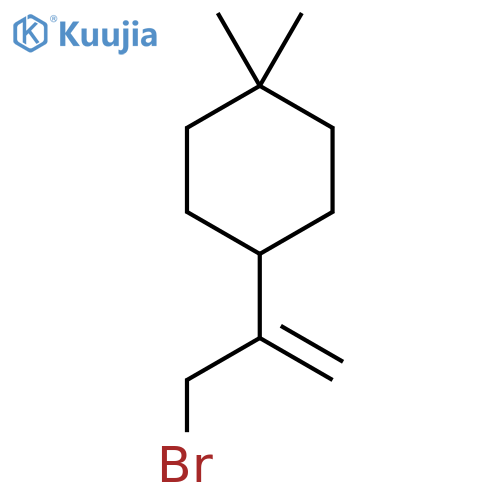

2228925-99-1 structure

商品名:4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane 化学的及び物理的性質

名前と識別子

-

- 4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane

- EN300-1921952

- 2228925-99-1

-

- インチ: 1S/C11H19Br/c1-9(8-12)10-4-6-11(2,3)7-5-10/h10H,1,4-8H2,2-3H3

- InChIKey: AVUJEQYLSAMMHM-UHFFFAOYSA-N

- ほほえんだ: BrCC(=C)C1CCC(C)(C)CC1

計算された属性

- せいみつぶんしりょう: 230.06701g/mol

- どういたいしつりょう: 230.06701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 5.1

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1921952-1g |

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane |

2228925-99-1 | 1g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1921952-1.0g |

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane |

2228925-99-1 | 1g |

$1272.0 | 2023-05-31 | ||

| Enamine | EN300-1921952-10.0g |

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane |

2228925-99-1 | 10g |

$5467.0 | 2023-05-31 | ||

| Enamine | EN300-1921952-0.1g |

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane |

2228925-99-1 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1921952-0.05g |

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane |

2228925-99-1 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1921952-2.5g |

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane |

2228925-99-1 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1921952-5g |

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane |

2228925-99-1 | 5g |

$3687.0 | 2023-09-17 | ||

| Enamine | EN300-1921952-10g |

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane |

2228925-99-1 | 10g |

$5467.0 | 2023-09-17 | ||

| Enamine | EN300-1921952-5.0g |

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane |

2228925-99-1 | 5g |

$3687.0 | 2023-05-31 | ||

| Enamine | EN300-1921952-0.25g |

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane |

2228925-99-1 | 0.25g |

$1170.0 | 2023-09-17 |

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

2228925-99-1 (4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane) 関連製品

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬